molecular formula C7H7FN2O2 B2627637 3-(5-Fluoropyrimidin-2-yl)propanoic acid CAS No. 1935478-40-2

3-(5-Fluoropyrimidin-2-yl)propanoic acid

Cat. No. B2627637
CAS RN: 1935478-40-2
M. Wt: 170.143
InChI Key: GZONJWPOXHZVNG-UHFFFAOYSA-N
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Description

“3-(5-Fluoropyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1935478-40-2 . It has a molecular weight of 170.14 and its linear formula is C7H7FN2O2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 12.6 mg/ml .

Scientific Research Applications

Targeted Cancer Therapies and Mechanisms

Mechanism of Action and Clinical Applications : Fluoropyrimidines, including compounds like 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, particularly colorectal cancer. These agents work primarily by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, showcasing their role in chemotherapy regimens due to their cytotoxic effects on rapidly dividing cancer cells. Raltitrexed, a related compound, offers a direct and selective inhibition of TS, highlighting the evolving strategies to enhance therapeutic efficacy and manage cardiotoxicity associated with fluoropyrimidine treatment in patients with significant cardiac disease histories or fluoropyrimidine-induced cardiotoxicity (Avallone et al., 2014).

Pharmacogenetics and Patient Selection : The metabolism of fluoropyrimidines involves complex biotransformation, where enzymes like dihydropyrimidine dehydrogenase (DPD) play a crucial role. Variations in the DPD gene can significantly affect treatment outcomes and toxicity profiles, underscoring the importance of pharmacogenetic testing to personalize therapy and enhance safety. Such approaches aim to identify patients at risk of severe toxicities and adjust treatments accordingly, exemplifying the shift towards precision medicine in cancer care (Del Re et al., 2017).

Emerging Therapeutic Roles and Safety Profiles

Novel Combinations and Safety Considerations : Research continues to explore novel combinations of fluoropyrimidines with other chemotherapeutic agents to optimize cancer treatment protocols. This includes investigating the safety and efficacy profiles of these combinations in clinical practice, aiming to improve patient outcomes while managing the adverse effects associated with treatment. Such studies contribute to a deeper understanding of how to leverage fluoropyrimidines more effectively in therapeutic regimens, offering a glimpse into future advancements in cancer therapy (Mikhail et al., 2010).

Cardiotoxicity and Management Strategies : The cardiotoxic effects of fluoropyrimidines, including 5-FU, pose significant clinical challenges. Recent reviews emphasize the need for a better understanding of 5-FU cardiotoxicity to guide management strategies effectively. This includes the potential role of genetic testing to identify predisposed individuals and the use of antidotes like uridine triacetate for managing life-threatening toxicity, highlighting ongoing efforts to mitigate risks and improve the safety of fluoropyrimidine-based therapies (More et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONJWPOXHZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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